![molecular formula C19H30N4OS B2540933 N-[(4-丁基-5-甲硫基-1,2,4-三唑-3-基)甲基]金刚烷-1-甲酰胺 CAS No. 476438-78-5](/img/structure/B2540933.png)

N-[(4-丁基-5-甲硫基-1,2,4-三唑-3-基)甲基]金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

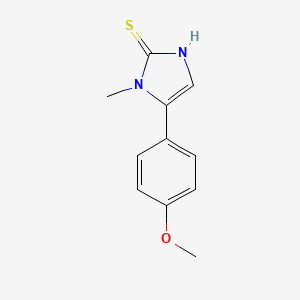

“N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is a chemical compound with diverse scientific applications. It is a heterocyclic compound, which means it is a cyclic compound with at least two different elements . The compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole-3-carboxamides, which is a class of compounds that our compound belongs to, can be achieved from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with the liberation of alcohol as a by-product .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . This structure is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

Triazole compounds, including our compound, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .科学研究应用

催化合成和改性

N-芳基(苄基)金刚烷-1-甲酰胺的合成与目标化合物密切相关,已通过金刚烷-1-羧酸与芳香胺反应进行了优化。此过程利用了三氯化磷和其他催化剂,显著提高了这些化合物的效率和产率(Shishkin 等人,2020 年)。这种方法学进步促进了各种金刚烷衍生物的开发,以供进一步研究和应用。

金属有机骨架的构建

金刚烷衍生物已被用作混合配体铜(II) 1,2,4-三唑基/羧酸盐金属有机骨架的设计中的构件。这些骨架表现出独特的性质,如反铁磁性簇内耦合,表明在材料科学和磁性材料研究中具有潜在应用(Senchyk 等人,2013 年)。

配位聚合物的配体合成

正交取代的唑-羧酸金刚烷配体已被合成用于配位聚合物的制备。这些配体通过溶剂和取代基的变化,促进了 1D 和 2D 铜(II) 和镍(II) 配位聚合物的构建,突出了金刚烷衍生物在聚合物化学中的多功能性(Pavlov 等人,2019 年)。

先进聚合物材料

已合成了新的聚酰胺,其中包含金刚烷型卡多二羧酸,在极性和非极性溶剂中显示出显着的溶解性,并表现出高的热稳定性和机械强度。这些材料有望在高性能塑料和薄膜中得到高级应用(Liaw 等人,1999 年)。

催化应用

金刚烷衍生物已被探索作为各种反应中的催化剂。例如,由 3-(1,2,4-三唑-4-基)金刚烷-1-羧酸修饰的三氧化钼杂化物已证明了有希望的催化氧化反应,结合了均相催化和非均相催化的优点(Lysenko 等人,2019 年)。

作用机制

The mechanism of action of triazole compounds is largely due to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them versatile in their biological activities and useful in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

未来方向

The future directions for this compound could involve further exploration of its biological activities and potential applications in various fields. Given the versatile biological activities of triazole compounds , there is potential for this compound to be used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

属性

IUPAC Name |

N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4OS/c1-3-4-5-23-16(21-22-18(23)25-2)12-20-17(24)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-15H,3-12H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQGNXZIHNNMMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SC)CNC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone](/img/structure/B2540860.png)

![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2540863.png)

![(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2540866.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2540867.png)

![3-Methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B2540868.png)

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)

![Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2540873.png)